molecular formula C13H23ClF3N3O3S B2957465 (1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351632-79-5

(1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2957465
CAS No.: 1351632-79-5
M. Wt: 393.85
InChI Key: GLHRRQOZXGLYFF-UHFFFAOYSA-N
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Description

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C13H23ClF3N3O3S. It is a derivative of piperidine, which is a heterocyclic organic compound .

Scientific Research Applications

Synthetic Chemistry Applications

Compounds related to "(1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" have been synthesized for various purposes, including the study of their crystal structures and potential as therapeutic agents. For instance, the synthesis and crystal structure of related sulfonated piperidinyl methanone compounds highlight their structural characteristics and potential for further chemical modification (Girish et al., 2008). Similarly, research on the synthesis of difluorophenyl piperidinyl methanone hydrochloride derivatives indicates the versatility of these compounds for further chemical exploration (Zheng Rui, 2010).

Molecular Interaction Studies

Molecular interaction studies involving compounds with similar chemical backbones to "this compound" provide insights into their potential mechanisms of action and receptor affinity. For example, research on the molecular interaction of a piperidinyl methanone derivative with the CB1 cannabinoid receptor unveils its potent and selective antagonistic effects, offering a foundation for understanding the pharmacological potential of related compounds (Shim et al., 2002).

Biological Activities Exploration

The exploration of biological activities of compounds structurally similar to "this compound" has led to discoveries in various therapeutic areas. For instance, a series of sulfonated piperazinyl methanones was synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes or other metabolic disorders (Abbasi et al., 2019). Additionally, studies on the antimicrobial activity of difluorophenyl piperidinyl methanone oxime derivatives reveal their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3N3O3S.ClH/c1-23(21,22)19-4-2-11(3-5-19)12(20)18-8-6-17(7-9-18)10-13(14,15)16;/h11H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHRRQOZXGLYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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